Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 307341-35-1
VCID: VC21396013
InChI: InChI=1S/C20H30N2O5S/c1-4-26-19(24)16-14(3)17(20(25)27-5-2)28-18(16)21-15(23)10-13-22-11-8-6-7-9-12-22/h4-13H2,1-3H3,(H,21,23)
SMILES: CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2CCCCCC2
Molecular Formula: C20H30N2O5S
Molecular Weight: 410.5g/mol

Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate

CAS No.: 307341-35-1

Cat. No.: VC21396013

Molecular Formula: C20H30N2O5S

Molecular Weight: 410.5g/mol

* For research use only. Not for human or veterinary use.

Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate - 307341-35-1

Specification

CAS No. 307341-35-1
Molecular Formula C20H30N2O5S
Molecular Weight 410.5g/mol
IUPAC Name diethyl 5-[3-(azepan-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C20H30N2O5S/c1-4-26-19(24)16-14(3)17(20(25)27-5-2)28-18(16)21-15(23)10-13-22-11-8-6-7-9-12-22/h4-13H2,1-3H3,(H,21,23)
Standard InChI Key FWMGJOMHHMSLRH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2CCCCCC2
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCN2CCCCCC2

Introduction

Chemical Properties and Structure

Diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate exhibits distinctive chemical properties stemming from its complex molecular architecture. The compound consists of a thiophene ring as its central core, substituted with multiple functional groups that contribute to its chemical reactivity and biological potential.

The thiophene ring serves as the scaffold upon which several key functional groups are arranged. These include two ethyl carboxylate groups at positions 2 and 4, a methyl group at position 3, and a 3-(azepan-1-yl)propanamido substituent at position 5. This arrangement creates a molecule with multiple points for potential chemical interactions and modifications.

The azepane structure (a seven-membered heterocyclic ring containing nitrogen) contributes significantly to the compound's pharmacological relevance. Seven-membered nitrogen-containing rings often exhibit conformational flexibility that can enhance binding to biological targets. The propanamido linkage serves as a spacer that positions the azepane group at an optimal distance from the thiophene core.

Table 1 below summarizes the key physical and chemical properties of the compound:

PropertyValue
CAS Number307341-35-1
Molecular FormulaC₂₀H₃₀N₂O₅S
Molecular Weight410.5 g/mol
IUPAC NameDiethyl 5-[3-(azepan-1-yl)propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Physical StateSolid (at standard conditions)
Functional GroupsThiophene, carboxylate esters, amide, tertiary amine
Structural FeaturesThiophene core with multiple substituents

The presence of ester groups suggests potential for hydrolysis under appropriate conditions, which could be relevant for prodrug design strategies. Additionally, the tertiary amine in the azepane ring likely contributes to the compound's basicity and potential for salt formation.

Structural Characteristics and Functionality

The functionality of diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate arises from its unique structural arrangement. Each component of this molecule contributes specific properties that influence its behavior in chemical reactions and biological systems.

The thiophene ring, an aromatic five-membered heterocycle containing sulfur, provides a rigid scaffold that positions the various substituents in specific spatial orientations. This core structure contributes to the compound's stability and creates a planar region that may facilitate π-π interactions with aromatic amino acid residues in protein binding sites.

The methyl group at position 3 of the thiophene ring affects the electron distribution within the aromatic system. This substitution pattern is significant as it differentiates the electronic properties of the two carboxylate groups at positions 2 and 4. Research on similar compounds suggests that this asymmetry can influence both reactivity and binding selectivity in biological systems.

The 3-(azepan-1-yl)propanamido substituent introduces both conformational flexibility and hydrogen bonding capability to the molecule. The amide linkage can act as a hydrogen bond acceptor, while the carbonyl oxygen provides additional hydrogen bond accepting capability. The three-carbon chain connecting the amide to the azepane ring allows for rotational freedom, potentially enabling the molecule to adopt multiple conformations when interacting with biological targets.

The azepane ring itself represents a significant structural feature that distinguishes this compound. As a seven-membered heterocyclic ring containing a basic nitrogen atom, it can participate in ionic interactions with acidic residues in proteins or serve as a site for protonation under physiological conditions.

Synthesis and Reaction Conditions

The synthesis of diethyl 5-(3-(azepan-1-yl)propanamido)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps starting from thiophene derivatives and incorporating the azepane-containing moiety. While specific synthetic routes may vary, several key considerations influence the efficiency and yield of these reactions.

The synthesis generally begins with appropriately substituted thiophene precursors, often diethyl 3-methylthiophene-2,4-dicarboxylate or related compounds. This foundation provides the necessary carbon framework with carboxylate groups already positioned at C-2 and C-4, along with the required methyl group at C-3.

ParameterOptimal ConditionsNotes
SolventDimethylformamide (DMF)Enhances solubility and reaction rates
Coupling AgentEDC/HOBt or DCC/DMAPActivates carboxylic acid for amide formation
Temperature0°C to room temperatureInitial cooling followed by gradual warming
Reaction Time12-24 hoursDependent on substrate reactivity
pH ControlMild basic conditions (pH 8-9)Typically using triethylamine or DIPEA
Purification MethodColumn chromatographyUsually with silica gel and ethyl acetate/hexane gradients

The synthesis must account for potential regioselectivity issues, particularly when introducing substituents to the thiophene ring. The electron density distribution within the thiophene system influences the preferred sites for electrophilic and nucleophilic reactions, requiring carefully designed synthetic strategies.

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